N-(4-{[4-(benzyloxy)benzylidene]amino}phenyl)acetamide
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Overview
Description
N-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE is an organic compound with the molecular formula C22H20N2O2 This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acetamide group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE typically involves the following steps:
Formation of the Schiff Base: The initial step involves the condensation of 4-(benzyloxy)benzaldehyde with 4-aminophenylacetic acid under acidic conditions to form the Schiff base.
Acetylation: The Schiff base is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as cyclooxygenase (COX) and receptors like the estrogen receptor.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(E)-{[4-(METHOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE
- N-{4-[(E)-{[4-(ETHOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE
Uniqueness
N-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C22H20N2O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C22H20N2O2/c1-17(25)24-21-11-9-20(10-12-21)23-15-18-7-13-22(14-8-18)26-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,24,25) |
InChI Key |
MQVUPCKTWKAUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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